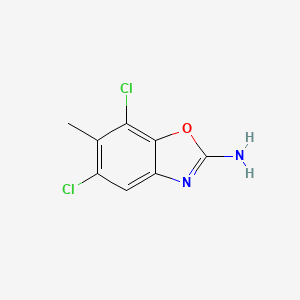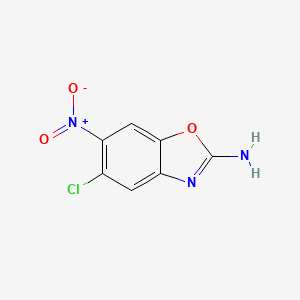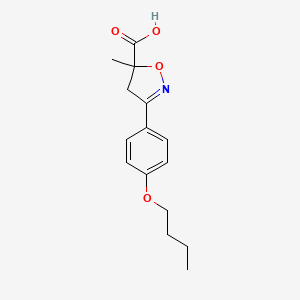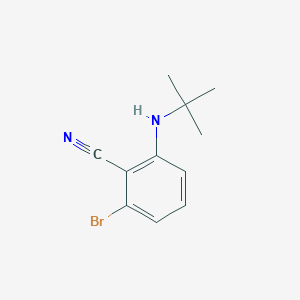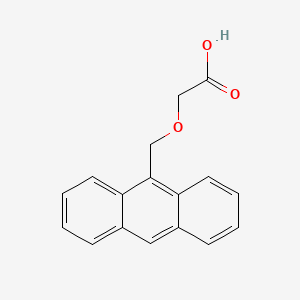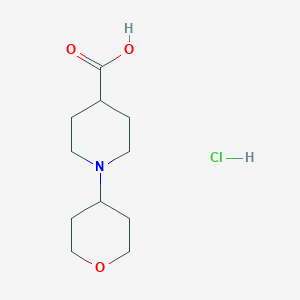![molecular formula C9H6ClN3O3 B6350316 3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole CAS No. 1165931-61-2](/img/structure/B6350316.png)
3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole” is a derivative of oxadiazole . Oxadiazoles and their derivatives are known to exhibit potent bactericidal activity against a wide range of microorganisms . They are common motifs in drug-like compounds and are regularly employed to replace the ester and amide functions with bioisosteric alternatives . These compounds have become significant pharmacological scaffolds, particularly in the treatment of cancer disease, due to their extensive and powerful activity .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles involves several steps. A number of fresh 1,3,4-oxadiazole derivatives and analogues were created and their effectiveness as antimicrobials against a variety of pathogenic gram-positive and gram-negative organisms was examined . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, including “3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole”, is characterized by a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-oxadiazoles are complex and involve several steps. For example, the treatment of 4-substituted aryl amidoximes with methyl 2-chloro-2-oxoacetate at reflux for several hours can lead to the synthesis of 1,2,4-oxadiazoles .Wissenschaftliche Forschungsanwendungen
Anti-Infective Agents
1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have shown potential in the treatment of infectious diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and even severe acute respiratory syndrome coronavirus-2 (SARS CoV-2) .
Antibacterial Activity
Specific 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) , which cause rice bacterial leaf blight and rice bacterial leaf streaks respectively . These diseases can result in a loss of up to 80% of the crop and cause severe economic damage .
Antifungal Activity
1,2,4-oxadiazole derivatives have also shown anti-fungal activity against Rhizoctonia solani , which causes rice sheath wilt . This fungal disease poses a huge threat to global agriculture .
Nematocidal Activity
Some 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita , a species of root-knot nematode that is a major agricultural pest .
Anticancer Agents
1,2,4-oxadiazoles have been studied for their potential as anticancer agents . The unique properties of these compounds could make them effective in the treatment of various types of cancer .
Vasodilators
1,2,4-oxadiazoles have been explored for their potential as vasodilators . These compounds could help in the treatment of conditions related to blood vessels, such as hypertension .
Anticonvulsants
1,2,4-oxadiazoles have been studied for their potential as anticonvulsants . These compounds could be used in the treatment of conditions like epilepsy .
Antidiabetic Agents
1,2,4-oxadiazoles have also been explored for their potential as antidiabetic agents . These compounds could help in the management of diabetes .
Wirkmechanismus
Target of Action
It’s known that 1,2,4-oxadiazoles, the class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been used as GSK-3β inhibitors .
Mode of Action
1,2,4-oxadiazoles have been reported to exhibit their anti-infective properties by interacting with various targets . For instance, some 1,2,4-oxadiazole derivatives have been designed and synthesized as novel GSK-3β inhibitors .
Biochemical Pathways
It’s known that 1,2,4-oxadiazoles can affect various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It’s known that 1,2,4-oxadiazoles can exhibit a range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Eigenschaften
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3/c1-5-11-9(12-16-5)7-4-6(13(14)15)2-3-8(7)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUUCJMOPSEOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

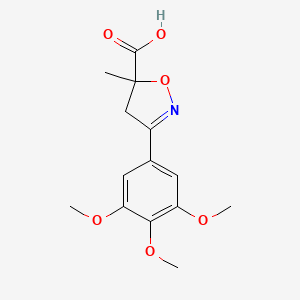
![5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350234.png)



